

Technical Support Center: Chemoselective O-Alkylation of Pyrimidin-2(1H)-ones

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)pyrimidin-2-ol

Cat. No.: B1608575

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Prepared by: Gemini, Senior Application Scientist

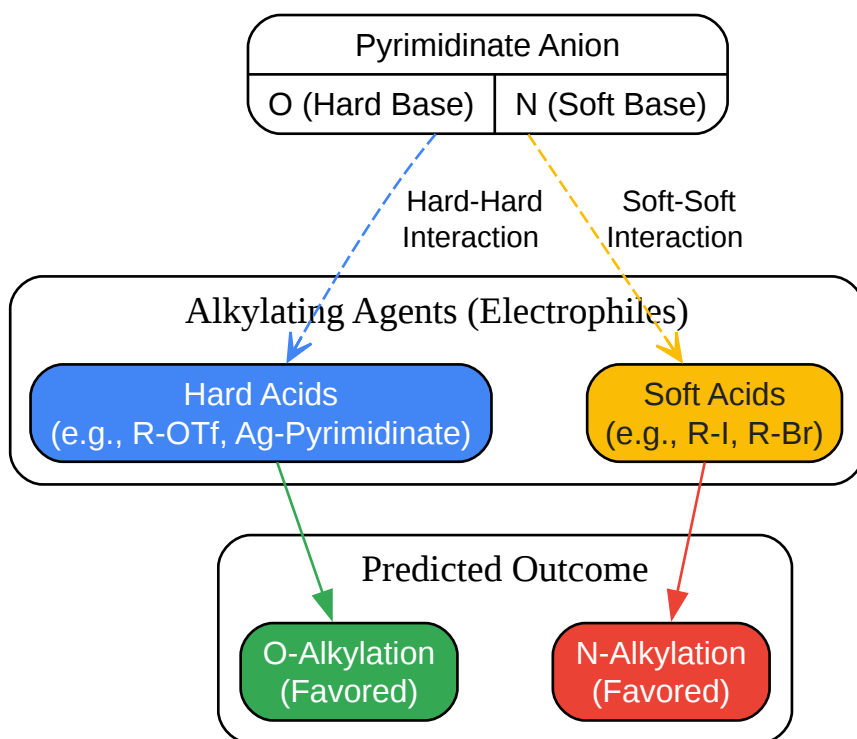
Welcome to the technical support center for the chemoselective O-alkylation of pyrimidin-2(1H)-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the regioselectivity of this critical transformation. Alkylation of the pyrimidinone scaffold is fundamental in drug discovery, but its ambident nucleophilic nature often leads to a mixture of N- and O-alkylated products, complicating synthesis and purification.

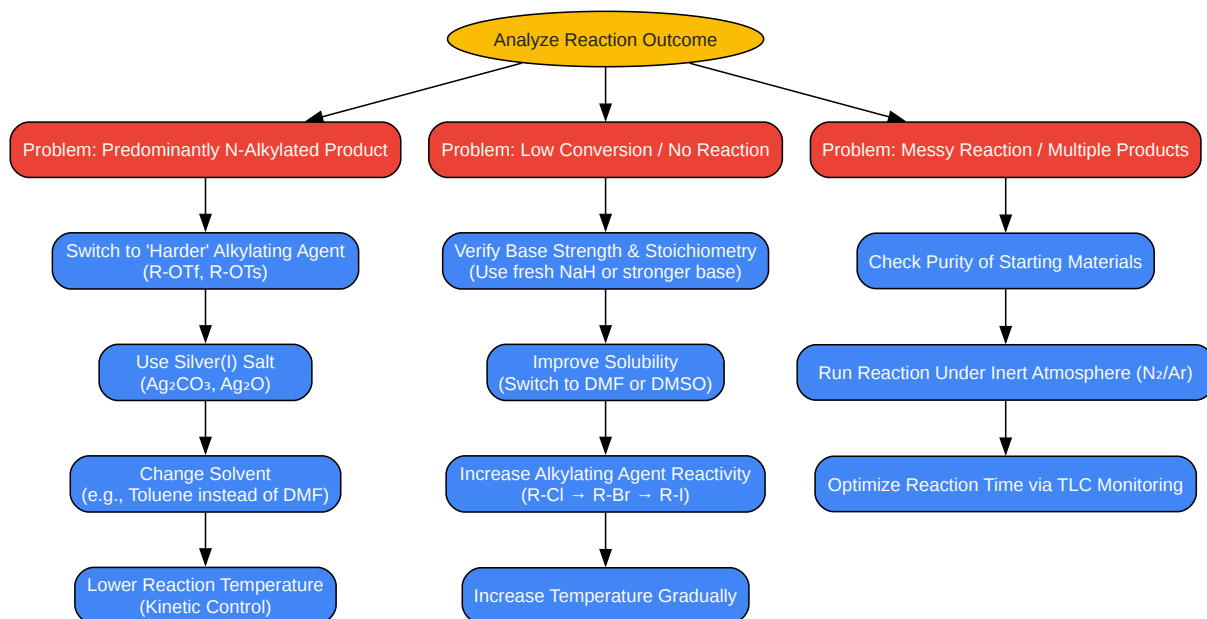
This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What makes the selective O-alkylation of pyrimidin-2(1H)-ones so challenging?

The primary challenge lies in the ambident nucleophilicity of the pyrimidin-2(1H)-one system. It exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyrimidine. Deprotonation with a base generates a delocalized pyrimidinate anion with two nucleophilic centers: the N1-nitrogen and the exocyclic O2-oxygen. Alkylation can occur at either site, leading to N-alkylated or O-alkylated products, respectively. Generally, N-alkylation is thermodynamically favored, while O-alkylation is the kinetically controlled product, making selective synthesis a significant hurdle.^{[1][2]}





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References

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- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

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